氯化锆(IV) 2-甲基-1H-茚-1-基 (1/2/2)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

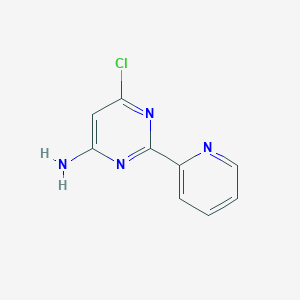

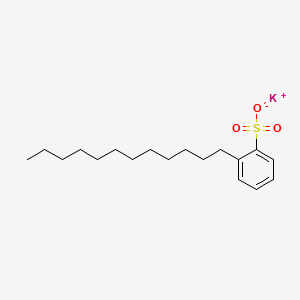

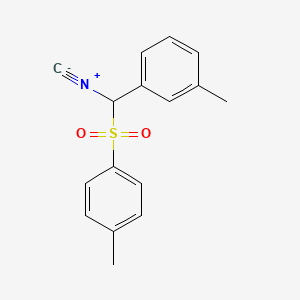

Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) is a complex compound involving zirconium. Zirconium(IV) chloride, also known as zirconium tetrachloride, is an inorganic compound frequently used as a precursor to other compounds of zirconium . This white high-melting solid hydrolyzes rapidly in humid air .

Synthesis Analysis

The synthesis of zirconium halide complexes involves the treatment of zirconium oxide with carbon in the presence of chlorine at high temperature . A laboratory scale process uses carbon tetrachloride in place of carbon and chlorine . The least studied mononuclear halide ionic zirconium compounds include mononuclear hexachlorozirconate complexes .Molecular Structure Analysis

Unlike molecular TiCl4, solid ZrCl4 adopts a polymeric structure wherein each Zr is octahedrally coordinated . This difference in structures is responsible for the disparity in their properties: TiCl4 is distillable, but ZrCl4 is a solid . In the solid state, ZrCl4 adopts a tape-like linear polymeric structure .Chemical Reactions Analysis

Zirconium complexes are distinguished as effective catalysts for the transformations of unsaturated hydrocarbons and organometallic compounds . They demonstrate their high levels of catalytic activity in the reactions of ethylene polymerization , hydrogenation of olefins , and enantioselective alkylation of aromatic compounds .Physical And Chemical Properties Analysis

Zirconium(IV) chloride is a white high-melting solid that hydrolyzes rapidly in humid air . It has a molar mass of 233.04 g/mol, a density of 2.80 g/cm3, a melting point of 437 °C, and a boiling point of 331 °C .科学研究应用

1. 不饱和烃和有机金属化合物的转化催化剂 锆络合物,包括氯化锆(IV) 2-甲基-1H-茚-1-基 (1/2/2),已被确定为不饱和烃和有机金属化合物转化反应的有效催化剂 .

乙烯聚合

烯烃加氢

芳香族化合物的对映选择性烷基化

5. 非线性光学和压电材料的制备 对锆络合物结构和性质的研究扩展了其应用的可能性,例如,基于含有双(联吡啶)铜阳离子的六氟合锆酸盐阴离子制备非线性光学和压电材料 .

6. 铀酰离子的萃取和富集 一种名为MOF-808的锆基金属有机框架(Zr-MOF)通过溶剂热法合成并通过异烟酸进行功能化,并在分批固相萃取中用作从水和废水样品中选择性萃取和富集铀酰离子的有效吸附剂 .

N-取代吡咯的合成

氯化锆(IV) 2-甲基-1H-茚-1-基 (1/2/2) 可用于合成多种N-取代吡咯 .

纳米材料的合成

在这些用于合成不同形状和尺寸的纳米材料的方法中,使用了多种氧化锆前驱体,例如ZrOCl 2、ZrCl 4和Zr(C 5 H 7 O 2) 4,以及不同的试剂 .

作用机制

Target of Action

Compounds like “Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2)” often interact with various biological targets. For instance, many compounds containing the indole nucleus bind with high affinity to multiple receptors .

Mode of Action

The interaction of such compounds with their targets can lead to various changes. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The affected pathways and their downstream effects can vary widely depending on the specific compound and its targets. Indole derivatives, for example, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

The molecular and cellular effects of a compound’s action can be diverse. For instance, indole derivatives have been found to have a wide range of effects due to their diverse biological activities .

安全和危害

Zirconium(IV) chloride is labeled as a danger according to GHS labeling . It has hazard statements H290, H302, H312, H314, H317, H332, H334 . Precautionary measures include P234, P260, P261, P264, P270, P271, P272, P280, P285, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P312, P304+P340, P304+P341, P305+P351+P338, P310, P312, P321, P322, P330, P333+P313, P342+P311, P363, P390, P404, P405, P501 .

未来方向

Zirconium halide complexes, which have been the subject of increased attention in recent years, are one of the least studied zirconium compounds . Therefore, future research could focus on the methods for their preparation, some reactions, structural features, and examples of potential use . Fundamental research on the structure and properties of zirconium complexes could expand the possibilities of their application .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) involves the reaction of zirconium tetrachloride with 2-methyl-1H-indene in the presence of a reducing agent.", "Starting Materials": [ "Zirconium tetrachloride", "2-methyl-1H-indene", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve zirconium tetrachloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.", "Step 2: Add the reducing agent to the solution and stir for 30 minutes.", "Step 3: Add 2-methyl-1H-indene to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Filter the reaction mixture to remove any insoluble impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2)." ] } | |

CAS 编号 |

165688-64-2 |

分子式 |

C20H18Cl2Z |

分子量 |

420.5 g/mol |

IUPAC 名称 |

2-methyl-5H-inden-5-ide;zirconium(4+);dichloride |

InChI |

InChI=1S/2C10H9.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;;;/h2*2-7H,1H3;2*1H;/q2*-1;;;+4/p-2 |

InChI 键 |

BGGKSZPSSRGVTP-UHFFFAOYSA-L |

SMILES |

CC1=CC2=C[CH-]C=CC2=C1.CC1=CC2=C[CH-]C=CC2=C1.[Cl-].[Cl-].[Zr+4] |

规范 SMILES |

CC1=CC2=C[CH-]C=CC2=C1.CC1=CC2=C[CH-]C=CC2=C1.[Cl-].[Cl-].[Zr+4] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)

![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)